2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
Description
Properties
IUPAC Name |
2-ethyl-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-14-12(16)11-7-9-5-3-4-6-10(9)8-15(11)13(14)17/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDOJOJBVPKLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CC3=CC=CC=C3CN2C1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoquinoline derivative with an imidazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Analogous compounds differ in substituents at positions 2, 5, 7, and 8, as well as heteroatom substitutions (e.g., S vs. Se). Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Impact on Physical State :
- Bulky substituents (e.g., cyclohexyl) or nitro groups (e.g., 4-nitrophenyl) increase melting points, favoring solid states .
- Allyloxy or methoxy groups often result in oils due to reduced crystallinity .
Heteroatom Substitution: Replacement of thioxo (C=S) with selenoxo (C=Se) alters electronic properties, as seen in HRMS shifts (e.g., m/z 536.0764 vs. 490.1295) .
Optical Activity :
Spectral and Crystallographic Insights
NMR Spectroscopy :
- X-ray Crystallography: Related structures (e.g., imidazo[1,5-b]isoquinolin-1(5H)-ones) exhibit puckered ring conformations, as analyzed using Cremer-Pople coordinates .
Biological Activity
2-Ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one, with the CAS number 133211-48-0, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, and discusses relevant case studies and research findings.
- Molecular Formula : C13H14N2OS
- Molecular Weight : 246.33 g/mol
- Melting Point : 118-120 °C
- Boiling Point : Approximately 366.9 °C (predicted)
- Density : 1.34 g/cm³ (predicted)
Antimicrobial Activity
Recent studies have indicated that compounds related to thioxo derivatives exhibit significant antimicrobial properties. For instance, a study on similar thioxo compounds demonstrated effective antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Thioxo Derivative A | 62.5 | 78.12 |
| Thioxo Derivative B | 50.0 | 60.0 |
These findings suggest that 2-ethyl-3-thioxo derivatives may share similar antimicrobial mechanisms, potentially inhibiting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has also been explored through in vitro studies. Research indicates that derivatives of imidazoisoquinolines can exhibit antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The mechanism of action may involve the induction of apoptosis in cancer cells or the inhibition of key signaling pathways involved in cell proliferation .
Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial effects of several thioxo compounds derived from imidazoisoquinolines. The results indicated that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.
Research on Anticancer Effects
Another significant study focused on the antiproliferative effects of thioxo derivatives on human cancer cell lines. The research utilized various assays to determine cell viability and apoptosis rates, concluding that certain structural features within the thioxo framework are critical for enhancing anticancer efficacy.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For instance:
- Antimicrobial Action : The compound may inhibit enzymes involved in bacterial metabolism or disrupt membrane integrity.
- Anticancer Action : It may induce apoptosis through the activation of caspases or inhibit cell cycle progression by targeting regulatory proteins.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step cyclization reactions, often starting with tetrahydroisoquinoline precursors. Key steps include thioamide formation and intramolecular cyclization under acidic or basic conditions. For purity optimization, chromatography (e.g., silica gel or HPLC) and recrystallization are critical. Evidence from similar analogs (e.g., 75–85% purity achieved via HPLC in and ) suggests using gradient elution with acetonitrile/water mixtures to resolve impurities. Monitor reaction progress via TLC and confirm purity using HRMS and NMR .
Q. How should researchers interpret conflicting NMR data for this compound, particularly regarding stereochemical assignments?
- Methodological Answer : Stereochemical ambiguities arise due to the compound’s fused bicyclic system. Use 2D NMR techniques (e.g., COSY, NOESY) to resolve coupling patterns and spatial proximities. For example, NOESY correlations between H-10a and H-5 in related analogs ( ) confirm the (5S,10aR) configuration. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments. Contradictions may stem from solvent effects or dynamic conformational changes .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer : The thioxo group is prone to oxidation. Store the compound under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., DCM or THF). Stability studies on analogs ( ) indicate degradation via thiourea-to-urea conversion; monitor via IR (loss of νC=S at ~1250 cm⁻¹) and LC-MS. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?
- Methodological Answer : Chiral resolution remains challenging due to the rigid bicyclic framework. Asymmetric catalysis using Evans’ oxazaborolidines or Cinchona alkaloid-derived thioureas (e.g., ) can induce enantioselectivity during cyclization. For example, a 99% ee was reported for a selenoxo analog using a chiral Brønsted acid catalyst ( ). Optimize reaction temperature (–40°C to RT) and solvent polarity (toluene/THF) to enhance selectivity. Confirm enantiomeric excess via chiral HPLC with cellulose-based columns .
Q. What computational strategies are recommended for modeling the compound’s conformational dynamics and interactions with biological targets?
- Methodological Answer : Use molecular dynamics (MD) simulations with AMBER or CHARMM force fields to study puckering modes of the tetrahydroisoquinoline ring (see Cremer-Pople parameters in ). Docking studies (AutoDock Vina) against acetylcholinesterase ( ) or TRPA1 ( ) can predict binding affinities. Validate with QM/MM hybrid methods to account for electron density shifts at the thioxo moiety .
Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is definitive for tautomer identification. For example, resolved a related imidazo-isoquinoline’s keto-enol equilibrium via O···H–N hydrogen bond distances. Use SHELXL ( ) for refinement and ORTEP-3 ( ) for visualizing thermal ellipsoids. Synchrotron radiation improves resolution for light atoms (e.g., sulfur) .
Q. What pharmacological mechanisms are plausible for this compound, and how can they be experimentally validated?
- Methodological Answer : Structural analogs ( and ) show acetylcholinesterase inhibition and vasodilatory activity. Design in vitro assays (e.g., Ellman’s method for AChE inhibition) and ex vivo vascular tension studies. For mechanistic insights, use siRNA knockdown of TRPA1 ( ) or monitor calcium flux in HEK293 cells. SAR studies should explore substituents at C-2 (ethyl vs. cyclohexyl) and C-3 (thioxo vs. selenoxo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
